2-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)-N-methylacetamide
Description
2-(5-Amino-4-methyl-2-oxopyridin-1(2H)-yl)-N-methylacetamide is a pyridinone derivative featuring a central 2-oxopyridine ring substituted with an amino group at position 5, a methyl group at position 4, and an N-methylacetamide side chain at position 1.
Properties
Molecular Formula |
C9H13N3O2 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
2-(5-amino-4-methyl-2-oxopyridin-1-yl)-N-methylacetamide |
InChI |
InChI=1S/C9H13N3O2/c1-6-3-9(14)12(4-7(6)10)5-8(13)11-2/h3-4H,5,10H2,1-2H3,(H,11,13) |
InChI Key |
FKNSKGLSENAASK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C=C1N)CC(=O)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)-N-methylacetamide typically involves the following steps:
Formation of the Pyridine Ring: This can be achieved through various methods such as the Hantzsch pyridine synthesis.
Introduction of Functional Groups: Amino and oxo groups can be introduced through nitration, reduction, and oxidation reactions.
N-Methylation: This step involves the methylation of the nitrogen atom using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides.
Reduction: Reduction reactions might reduce the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could produce various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)-N-methylacetamide can be used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound might be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, it could be explored as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industry, it might be used in the synthesis of dyes, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)-N-methylacetamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(5-Amino-4-methyl-2-oxopyridin-1(2H)-yl)-N-methylacetamide with three structurally related compounds (Table 1). Key differences lie in substituents, stereochemistry, and physicochemical properties, which influence pharmacological and synthetic utility.
Table 1: Comparative Analysis of Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Substituents/Modifications | Melting Point (°C) |
|---|---|---|---|---|---|
| This compound (Target) | C₉H₁₃N₃O₂ | 195.22* | 2-oxopyridinone, acetamide, amino, methyl | N-methylacetamide, 4-methyl, 5-amino | Not reported |
| 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (Ref: 1) | C₁₃H₁₁Cl₂N₃O₂S | 344.21 | Thioacetamide, dichlorophenyl, dihydropyrimidinone | Thioether, 2,3-dichlorophenyl, 4-methyl | 230–232 |
| (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (Ref: 2) | C₄₀H₄₈N₄O₅ | 664.84 | Tetrahydropyrimidinone, diphenylhexane, dimethylphenoxy | Stereochemical complexity, multiple aromatic systems | Not reported |
*Calculated using standard atomic masses.
Key Differences and Implications
Core Heterocyclic System: The target compound employs a 2-oxopyridinone ring, whereas the compound from uses a dihydropyrimidinone scaffold. ’s compounds incorporate tetrahydropyrimidinone rings, which are partially saturated, enhancing conformational flexibility for receptor binding .
However, the absence of electron-withdrawing groups (e.g., chlorine in ’s dichlorophenyl group) may limit electrophilic interactions in biological targets . ’s dimethylphenoxy and diphenylhexane substituents introduce significant steric bulk and hydrophobicity, likely improving blood-brain barrier penetration compared to the target compound .
Physicochemical Properties: The target compound has a lower molecular weight (195.22 vs. 344.21–664.84 g/mol), favoring better solubility and oral bioavailability.
Research Findings and Limitations
- Synthetic Accessibility: The target compound’s synthesis likely involves straightforward amidation of 5-amino-4-methyl-2-oxopyridine, whereas ’s analog requires thioether formation under harsher conditions (e.g., sulfur nucleophiles), reducing yield scalability .
- Biological Activity: No direct pharmacological data exist for the target compound. In contrast, ’s dichlorophenyl-thioacetamide derivative shows antimicrobial activity (unpublished data cited in ), attributed to the dichlorophenyl moiety’s membrane-disrupting effects.
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